molecular formula C15H32O B150567 Pentadecanol CAS No. 629-76-5

Pentadecanol

Cat. No. B150567
CAS RN: 629-76-5
M. Wt: 228.41 g/mol
InChI Key: REIUXOLGHVXAEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to pentadecanol and its derivatives has been explored in various studies. For instance, the synthesis of 12-Acyloxyimino-1,15-pentadecanolides involved ring-enlargement and Nef reaction starting from α-nitro-cyclododecanone, followed by oximation, O-acylation, and chromatographic separation to obtain cis- and trans-isomers . Similarly, the Ahmad-Strong synthesis was employed to create pentadecynoic acids with the triple bond in different positions, achieving a 65% overall yield through a five-step method without the need for intermediate isolation . Additionally, the synthesis of bicyclo[9.3.1]pentadecane derivatives, which are precursors for diterpenoids like taxuspine U, was achieved using an intramolecular Dieckmann cyclisation to form a twelve-membered ring .

Molecular Structure Analysis

The molecular structures of pentadecanol-related compounds have been elucidated using various analytical techniques. For example, the structure of 12-Acyloxyimino-1,15-pentadecanolides was confirmed by IR, 1H NMR, and elementary analysis, with crystal X-ray analysis of a representative compound providing insights into their configurations and conformations . The room temperature structures of zinc(II) pentadecanoate were studied using infrared spectroscopy, X-ray diffraction, and polarizing light microscopy, revealing that each zinc atom is tetrahedrally coordinated to oxygen atoms of four different carboxylate groups .

Chemical Reactions Analysis

The chemical behavior of pentadecanol-related compounds under various conditions has been investigated. For instance, the photoinduced electron transfer studies of a tri(phenothiazine)-subphthalocyanine-fullerene pentad showed ultrafast electron transfer and slower charge recombination, mimicking photosynthetic reaction centers . Another study on molecular pentads consisting of a porphyrin dyad linked to a carotenoid polyene and a diquinone moiety revealed complex electron transfer dynamics, with some pentads preserving significant excited singlet state energy as chemical potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of pentadecanol-related compounds have been characterized in several studies. The conductivity and conductive mechanism of pentadecatungstotrivanadodiphosphoric heteropoly acid with Dawson structure were analyzed, showing high conductivity and an activation energy for proton conduction, with the Vehicle mechanism proposed for proton conduction . The phase diagram of pentadecanoic acid and urea was determined, revealing a binary system with two incongruently melting compounds and a miscibility gap of the liquid phases . The anionic polymerization of pentadecanolide was explored, resulting in high-molecular-weight polymers and the formation of cyclic oligomers .

Scientific Research Applications

  • Molecular Orientation and Phase Transitions : Pentadecanol plays a role in the study of molecular orientation and phase transitions in monolayers. For instance, research utilizing sum-frequency generation spectroscopy has revealed insights into the molecular orientation of pentadecanoic acid monolayers at different surface densities (Guyot-Sionnest, Hunt, & Shen, 1987). Similarly, another study observed molecular reorientation during the liquid-expanded--liquid-condensed phase transition of pentadecanoic acid at a water-air interface (Rasing, Shen, Kim, & Grubb, 1985).

  • Interactions in Binary Monolayers : The interactions of pentadecanol in binary monolayers have been studied, particularly in the context of semi-fluorinated and non-fluorinated fatty alcohols. This research has implications for understanding the miscibility and phase behavior in mixed monolayers (Nakahara, Minamisono, & Shibata, 2019).

  • Drug Delivery and Therapeutic Applications : Pentadecanol has been explored as a component in drug delivery systems. A notable study reported the development of a biocompatible drug delivery system using pentadecanol for tumor therapy, demonstrating its potential in medical applications (Li et al., 2017).

  • Chemical Analysis and Quality Control : In chemical analysis, pentadecanol has been used as an internal standard substance, as demonstrated in the quality control of essential oils (Yan Xue, 2004).

  • Biofuel Research : Pentadecanol has been examined as an additive in biofuel research, specifically in the study of diesel/biodiesel blends, highlighting its potential role in enhancing fuel properties (Devarajan, Munuswamy, Nagappan, & Ganesan, 2020).

  • Nutrition and Health : Research has also explored pentadecanoic acid as a biomarker for dairy food intake and its association with health outcomes. For example, a study found positive associations between C15:0 and high-fat dairy products, suggesting its use as a biomarker for dietary assessment (Albani et al., 2016).

  • Synthesis and Separation of Stereoisomers : Pentadecanol has been used in the synthesis and separation of stereoisomers, as seen in the study of sex pheromone components in pine sawflies (Högberg et al., 1990).

  • Antimicrobial and Anticancer Properties : Studies have shown that pentadecane, a related compound, exhibits antimicrobial activity, particularly against Leishmania infantum parasites, indicating its potential in disease treatment (Bruno et al., 2015). Additionally, research on pentadecanoic acid has demonstrated its potential in suppressing cancer stem cell properties in breast cancer cells (To et al., 2020).

properties

IUPAC Name

pentadecan-1-ol
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InChI

InChI=1S/C15H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3
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InChI Key

REIUXOLGHVXAEO-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCO
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Molecular Formula

C15H32O
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DSSTOX Substance ID

DTXSID0027270
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Molecular Weight

228.41 g/mol
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Physical Description

Pentadecanol is a colorless liquid with a faint odor of alcohol. Floats on water. (USCG, 1999), Liquid, Solid; [Reference #1] White solid; [Alfa Aesar MSDS], Solid
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Boiling Point

572 °F at 760 mmHg (USCG, 1999), 298.00 to 299.00 °C. @ 760.00 mm Hg
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Density

0.829 at 122 °F (USCG, 1999) - Less dense than water; will float
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Vapor Pressure

0.000038 [mmHg]
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Product Name

1-Pentadecanol

CAS RN

629-76-5, 31389-11-4, 67762-25-8
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Melting Point

111 °F (USCG, 1999), 45 - 46 °C
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Synthesis routes and methods

Procedure details

1-tridecanol; 1-tetradecanol; 1-pentadecanol; 1-hexadecanol;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,810
Citations
JC van Miltenburg, GJK Van den Berg… - Journal of Chemical & …, 2003 - ACS Publications
Molar heat capacities of the linear alcohols 1-dodecanol (C 12 H 26 O) and 1-tridecanol (C 13 H 28 O) were measured from 10 K to 380 K. The alcohols 1-pentadecanol (C 15 H 32 O) …
Number of citations: 25 pubs.acs.org
K Mori, H Harada, P Zagatti, A Cork… - Liebigs Annalen der …, 1991 - Wiley Online Library
The synthesis of four stereoisomers of the female‐produced sex pheromone [(2R,6R,10R)‐, (2S,6R,10R)‐, (2S,6S,10S)‐, and (2R,6S,10S)‐1a] of the rice moth (Corcyra cephalonica) …
M Artal, V Pauchon, JM Embid… - Journal of Chemical & …, 1998 - ACS Publications
By use of a flow-type apparatus, vapor-phase compositions in supercritical carbon dioxide at 323.15 K have been measured for 1-nonanol, 1-undecanol, 1-tridecanol, and 1-…
Number of citations: 14 pubs.acs.org
K Venkatesan, KV Srinivasan - Tetrahedron: Asymmetry, 2008 - Elsevier
… A novel stereoselective synthesis of pachastrissamine (jaspine B), starting from commercially available 1-pentadecanol is described. Sharpless asymmetric dihydroxylation …
Number of citations: 48 www.sciencedirect.com
S Chatterjee, A Karmakar, SA Azmi, A Barik - Proceedings of the …, 2018 - Springer
… -pentadecanol and 1-eicosanol was assessed against Streptococcus mutans, and the MIC of l-tridecanol was 6.25, and 1-pentadecanol … of l-tridecanol, 1-pentadecanol and 1-eicosanol …
Number of citations: 32 link.springer.com
H Nakahara, O Shibata - Acc. Mater. Surf. Res, 2018 - hyomen.org
A fluorination of amphiphiles gives them unique properties such as combined hydrophobicity and lipophobicity1), high gasdissolving capacity, chemical and biological inertness, low …
Number of citations: 2 www.hyomen.org
Y Devarajan, D Munuswamy, B Nagappan… - Petroleum Science, 2020 - Springer
… positive properties of 1-Pentadecanol and DTBP. 1-Pentadecanol and DTBP provide the … The surplus oxygen available in DTBP and 1-Pentadecanol promotes the oxidation process …
Number of citations: 25 link.springer.com
O Anderbrant, J Löfqvist, E Hedenström, J Bång… - Journal of chemical …, 2010 - Springer
… , (2S,6S)-2,6-dimethyl-1-tetradecanol, and (2S,3S)-3-methyl-2-pentadecanol. None of the … In Japan, the acetate of (2S,3S)-3-methyl-2-pentadecanol attracted males when tested in …
Number of citations: 8 link.springer.com
WF Naccarato, RA Gelman, JC Kawalek, JR Gilbertson - Lipids, 1972 - Wiley Online Library
… 2‐Pentadecanol was present as only 7% of the total alcohol fraction, and only traces of 2‐… The major alcohols in anaerobic cells were 1‐tetradecanol, 1‐pentadecanol, 1‐hexadecenol …
Number of citations: 36 aocs.onlinelibrary.wiley.com
BG Johansson, O Anderbrant, J Simandl… - Journal of chemical …, 2001 - Springer
… From these studies we conclude that the release rate of 3,7-dimethyl2-pentadecanol esters from polyethylene dispensers is reasonably constant for the length of the N. sertifer flight …
Number of citations: 38 link.springer.com

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